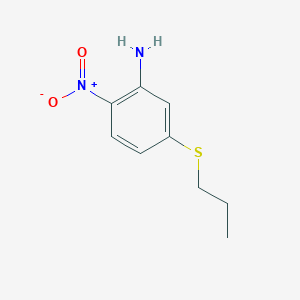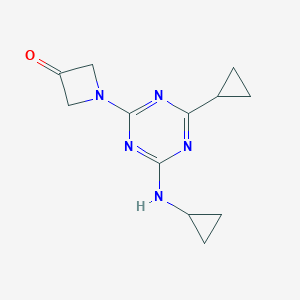
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, also known as ACT, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, and cancer cell growth and proliferation. Specifically, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, which are essential enzymes for DNA replication and cell division. In fungal cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is believed to inhibit the activity of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. In cancer cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to induce apoptosis and inhibit cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and cancer cell growth and proliferation. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential. However, further research is needed to fully understand the biochemical and physiological effects of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as its potential anticancer activity. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for research on 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, including the optimization of its synthesis method to improve its yield and scalability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- and its potential therapeutic applications. Furthermore, research on the pharmacokinetics and pharmacodynamics of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in animal models and humans is needed to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel derivatives and analogs of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis method for 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- involves a series of chemical reactions, including the condensation of cyclopropylamine with cyanuric chloride to form the intermediate compound, 4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-amine. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the final product, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Aplicaciones Científicas De Investigación
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been extensively studied for its potential therapeutic applications, including its use as an antibacterial agent, antifungal agent, and anticancer agent. In particular, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has exhibited significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
148312-49-6 |
|---|---|
Nombre del producto |
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- |
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one |
InChI |
InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16) |
Clave InChI |
KTDIVPQKCJMTIJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
SMILES canónico |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Otros números CAS |
148312-49-6 |
Sinónimos |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



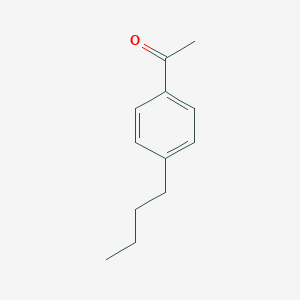
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
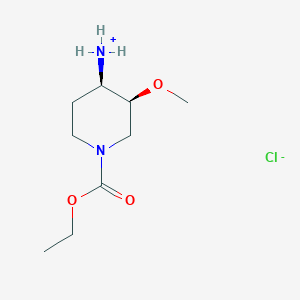
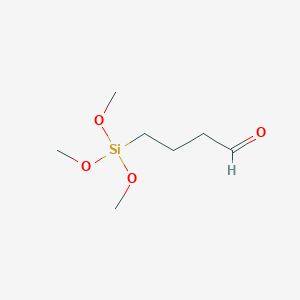
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
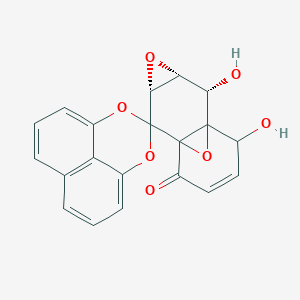
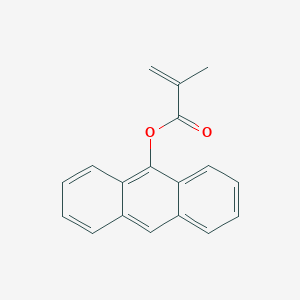
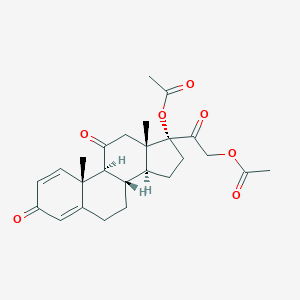
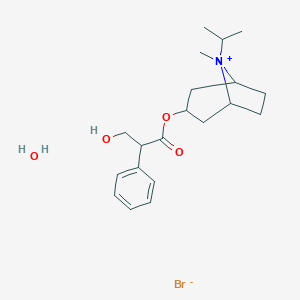

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)

